1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c20-14-5-7-15(8-6-14)22-19(26)23-16-4-1-3-13(11-16)17-12-25-10-2-9-21-18(25)24-17/h1-12H,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLJXWWTDBPPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Core Imidazo[1,2-a]pyrimidine Synthesis
The imidazo[1,2-a]pyrimidine scaffold is typically synthesized via cyclization of 2-aminopyrimidine derivatives with α-haloketones or via metal-free protocols (Table 1).
Method 1: Cyclization with α-Haloketones
- Procedure : React 2-aminopyrimidine with phenacyl bromide derivatives in polar aprotic solvents (e.g., DMF) under reflux.
- Example :
- Mechanism : Nucleophilic attack by the exocyclic amine on the carbonyl carbon, followed by cyclization and elimination of HBr.
Method 2: Metal-Free Iodine-Catalyzed Synthesis
- Procedure : Use iodine (10 mol%) in cyclohexane to catalyze the reaction between 2-aminopyrimidine and acetophenones.
- Advantages : Avoids transition metals, eco-friendly conditions, and shorter reaction times (2–4 hours).
Method 3: Microwave-Assisted Synthesis
- Conditions : Microwave irradiation (150 W, 120°C) reduces reaction time to 30 minutes with comparable yields (70–85%).
Table 1. Imidazo[1,2-a]pyrimidine Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| α-Haloketone Cyclization | 2-Aminopyrimidine, phenacyl bromide | 78 | |
| Iodine-Catalyzed | I₂, cyclohexane, RT | 82 | |
| Microwave-Assisted | DMF, 150 W, 120°C | 85 |
Functionalization at Position 3 of the Phenyl Ring
Introducing the phenyl group at position 3 of the imidazo[1,2-a]pyrimidine core is achieved via cross-coupling or substitution reactions.
Method 1: Suzuki-Miyaura Coupling
- Procedure : React imidazo[1,2-a]pyrimidine boronic ester with 3-bromophenyl derivatives under Pd catalysis.
- Example :
Method 2: Friedel-Crafts Alkylation
Urea Linkage Formation
The urea moiety is introduced via reaction of an aryl isocyanate with a primary amine or through carbodiimide-mediated coupling (Table 2).
Method 1: Isocyanate Route
- Step 1 : Convert 3-(imidazo[1,2-a]pyrimidin-2-yl)aniline to isocyanate using phosgene or bis(trichloromethyl) carbonate (BTC).
- Step 2 : React the isocyanate with 4-chloroaniline in THF at RT for 6 hours (68% yield).
Method 2: Carbodiimide-Mediated Coupling
- Procedure : Use EDCI/HOBt to couple 3-(imidazo[1,2-a]pyrimidin-2-yl)benzoic acid with 4-chlorophenylamine.
- Example :
Table 2. Urea Formation Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Isocyanate Route | BTC, CH₂Cl₂, 0°C → 4-chloroaniline | 68 | |
| EDCI/HOBt Coupling | EDCI, HOBt, DMF, RT | 65 |
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
- P077-0423 (1-(3-chlorophenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]urea): Replaces the pyrimidine core with pyridine and introduces a 4-fluorophenyl group (C₂₀H₁₄ClFN₄O). Fluorine enhances metabolic stability compared to chlorine, though pyridine may reduce binding affinity for nitrogen-sensitive targets .
- Compound 32 (from ): Features a pyridine core and (3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol. The hydroxyl group improves solubility but may limit blood-brain barrier penetration. Its EC₅₀ of 1 nM for Nurr1 activation highlights the importance of the imidazo-pyridine scaffold in high-potency receptor agonism .
Heterocyclic Core Modifications
- Imidazo[1,2-a]pyrazine Derivatives (e.g., 1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea): The pyrazine core (C₁₄H₁₂N₆O₂) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. This compound showed cytostatic activity in non-small cell lung cancer (NSCLC) via p53 modulation, suggesting core-dependent mechanistic divergence .
Data Table: Key Structural and Pharmacological Comparisons
Mechanistic and Pharmacokinetic Insights
- Nurr1 Agonists : The target compound’s pyrimidine core may offer stronger π-π stacking interactions compared to pyridine-based analogs like Compound 32, though the latter’s EC₅₀ of 1 nM underscores the role of hydroxymethyl in enhancing receptor binding .
- Antiproliferative Activity : Pyrazine-based ureas () exhibit divergent mechanisms (p53 vs. Nurr1), emphasizing that core heterocycles dictate target selectivity .
Biological Activity
1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that integrates a chlorophenyl group with an imidazo[1,2-a]pyrimidine moiety. The synthesis typically involves multi-step organic reactions, including the condensation of 4-chloroaniline with imidazo[1,2-a]pyrimidine derivatives under controlled conditions to ensure high yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, notably in cancer treatment and immunotherapy. Its interactions with specific molecular targets have been explored extensively.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Inhibitory Activity | Potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) |
| Anticancer Properties | Exhibits cytotoxic effects against multiple cancer cell lines |
| Anti-inflammatory Effects | Modulates inflammatory responses in cellular models |
In Vitro Studies
A study evaluated the inhibitory activity against IDO1 and tryptophan 2,3-dioxygenase (TDO). The compound demonstrated significant inhibition of IDO1, suggesting its potential as an immunotherapeutic agent in cancer treatment. The results indicated that structural modifications could enhance binding affinity (Table 2).
Table 2: Inhibitory Activity of Various Compounds
| Compound ID | IC50 (µM) | Remarks |
|---|---|---|
| g1 | No activity | Base compound without modifications |
| i1 | 5.0 | Enhanced activity with carboxyl group present |
| i2 | 2.5 | P-substituted phenyl urea derivative |
The mechanism involves binding to IDO1, leading to the modulation of tryptophan metabolism. This interaction is crucial for downstream signaling pathways that affect immune responses.
Pharmacological Applications
The compound has been explored for various pharmacological applications:
- Cancer Therapy : Its ability to inhibit tumor growth in vitro suggests potential use in oncological treatments.
- Immunotherapy : As an IDO1 inhibitor, it may enhance anti-tumor immunity by modulating the tumor microenvironment.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via urea bond formation between a substituted phenyl isocyanate and an imidazo[1,2-a]pyrimidinyl aniline precursor. For example, reacting 3-(imidazo[1,2-a]pyrimidin-2-yl)aniline with 4-chlorophenyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen atmosphere yields the target compound. Purification is typically achieved using Combiflash chromatography with gradients of ethyl acetate/hexane, yielding white solids (melting points: 120–230°C) . Optimization involves controlling stoichiometry (1:1 molar ratio), temperature (0–25°C), and solvent polarity to minimize side reactions.
Q. What analytical techniques are critical for structural validation of this compound?
- Methodology :
- 1H NMR : Confirms substitution patterns (e.g., aromatic protons from chlorophenyl and imidazopyrimidine moieties resonate at δ 7.2–8.5 ppm).
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks ~420–450 Da).
- X-ray crystallography : Resolves 3D conformation, as demonstrated for analogous imidazo[1,2-a]pyridine derivatives .
- HPLC : Ensures >95% purity using C18 columns and acetonitrile/water mobile phases .
Q. How does the chlorophenyl group influence the compound’s physicochemical properties?
- Methodology : The electron-withdrawing chloro substituent enhances lipophilicity (logP ~3.5–4.0), improving membrane permeability. Computational tools like MarvinSketch predict aqueous solubility (~0.1–1 mg/mL) and pKa (~9–10 for the urea NH). Experimental validation via shake-flask assays in PBS (pH 7.4) and octanol-water partitioning is recommended .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different assays?
- Methodology :
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase targets) with cell-based viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects.
- SAR analysis : Synthesize analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or methoxyphenyl) to isolate substituent-specific activity trends. Evidence shows that 4-fluorophenyl analogs exhibit altered receptor selectivity .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent IC50 values .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound for specific targets?
- Methodology :
- Core modifications : Replace imidazo[1,2-a]pyrimidine with imidazo[1,2-a]pyridine to assess ring size impact on binding affinity. Evidence suggests pyrimidine rings enhance π-stacking with kinase ATP pockets .
- Substituent tuning : Introduce polar groups (e.g., -CN, -OH) to the phenylurea moiety to improve solubility without compromising potency. For example, 4-cyanophenyl analogs show enhanced aqueous stability .
- Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with targets like PI3K or IMPDH, validated by mutagenesis (e.g., Kd shifts upon active-site mutations) .
Q. What experimental approaches identify the primary molecular target(s) of this compound?
- Methodology :
- Chemical proteomics : Employ affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins in the presence of the compound.
- CRISPR-Cas9 knockout : Validate target relevance by assessing resistance in cells lacking putative targets (e.g., IMPDH for antiparasitic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
